molecular formula C19H16ClN3O4S B2718263 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450337-75-4

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2718263
CAS No.: 450337-75-4
M. Wt: 417.86
InChI Key: KLZWPCBTLWSTKN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thiophene-pyrazole core with a 5,5-dioxo moiety and substituted aromatic groups. The 4-methoxyphenyl group at position 2 and the 3-chlorobenzamide at position 3 introduce steric and electronic effects critical for its physicochemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZWPCBTLWSTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: This step involves a substitution reaction where the methoxyphenyl group is introduced using appropriate aryl halides and catalysts.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison is provided below, focusing on substituent effects, spectroscopic profiles, and biological relevance.

Structural Analogues

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[3,4-c]pyrazol-3-yl 4-Methoxyphenyl (position 2); 3-chlorobenzamide (position 3) 5,5-dioxo, C=O (amide), Cl, OMe
5-Chloro-N-[2-(3-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide Thieno[3,4-c]pyrazol-3-yl 3-Chlorophenyl (position 2); 5-chloro-2-methoxybenzamide (position 3) Cl (aromatic), OMe, C=O (amide)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole 4-Chlorophenyl (benzoxazole); 3-methylphenyl (triazole) C=S (thione), C=N (triazole), Cl

Key Observations :

  • The target compound’s 5,5-dioxo group distinguishes it from analogues like , which lack this electron-withdrawing feature. This moiety likely enhances polarity and hydrogen-bonding capacity.
Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (M+1) Elemental Analysis (C/H/N)
Target Compound* Not reported Not reported Not reported Not reported
Compound 3390 (NH), 3011 (CH), 1596 (C=N), 1243 (C=S), 702 (C-Cl) 9.55 (s, 1H, triazole); 6.86–7.26 (m, 12H, Ar-H); 2.59 (s, 3H, CH₃) 419 Calcd: C 63.15%, H 3.98%, N 3.74%; Found: C 63.08%, H 3.61%, N 3.37%
Compound Not reported Not reported Not reported Not reported

Notes:

  • The absence of reported data for the target compound highlights a gap in publicly accessible studies. However, analogues like demonstrate characteristic signals for aromatic protons (δ 6.86–7.26) and functional groups (e.g., C=S at 1243 cm⁻¹), which can guide inferences about the target’s spectral behavior.

Biological Activity

3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound characterized by its thieno[3,4-c]pyrazole core and various functional groups that confer potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O4SC_{19}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 393.86 g/mol. The structure includes a chlorine atom, a methoxyphenyl group, and a dioxo thieno[3,4-c]pyrazole moiety.

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₄S
Molecular Weight393.86 g/mol
CAS Number450337-75-4

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has shown selective cytotoxic effects against various cancer cell lines, particularly melanoma. For instance, one study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity in human melanoma cells (VMM917), with an emphasis on their ability to induce cell cycle arrest and reduce melanin content in treated cells .

The proposed mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation and survival. The compound may interact with cellular targets such as protein kinases or transcription factors that regulate cell growth and apoptosis. This interaction can lead to the modulation of signaling pathways associated with tumorigenesis.

Case Studies and Research Findings

  • Cytotoxicity in Melanoma Cells :
    • A study investigated the effects of thieno[3,4-c]pyrazole derivatives on human melanoma cells. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .
  • Inhibition of Enzymatic Activity :
    • Another research effort focused on the inhibitory effects of similar compounds on key enzymes involved in cancer progression. The findings suggested that these compounds could inhibit tyrosinase activity in melanoma cells, which is critical for melanin production and tumor growth regulation .
  • Anti-inflammatory Properties :
    • Some derivatives of this compound have also been evaluated for their anti-inflammatory effects. They demonstrated the ability to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases alongside cancer therapy.

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